![molecular formula C17H17Cl2NO2 B1451105 (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride CAS No. 1185303-52-9](/img/structure/B1451105.png)
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride
描述
“(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride”, also known as CPOM, is a chemical compound with various properties and applications in scientific experiments1. Its CAS number is 1185303-52-92.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that it’s a halogen-substituted form of the stimulant α-Pyrrolidinopropiophenone3.Molecular Structure Analysis
The molecular formula of this compound is C17H17Cl2NO21. Its molecular weight is 338.2 g/mol1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, it’s important to note that the physiological and toxicological properties of this compound are not known3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. However, its molecular weight is 338.2 g/mol and its molecular formula is C17H17Cl2NO21.科学研究应用
1. Microwave Assisted Synthesis
Ravula et al. (2016) investigated the microwave-assisted synthesis of novel pyrazoline derivatives, including those related to (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride. They found that microwave irradiation offers higher yields and environmental friendliness compared to conventional heating methods. The synthesized compounds showed significant anti-inflammatory and antibacterial activities (Ravula et al., 2016).
2. Crystal Structure Analysis
Revathi et al. (2015) conducted a study on the crystal structure of a related compound, providing insights into the molecular arrangement and interactions. This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Revathi et al., 2015).
3. Spectroscopic and Quantum Chemical Analysis
Sivakumar et al. (2021) performed a combined experimental and theoretical study on a related molecule to (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride. Their research involved spectroscopic analysis and quantum chemical calculations, contributing to a deeper understanding of the molecule's properties (Sivakumar et al., 2021).
4. Molecular Docking Studies
Lakshminarayana et al. (2018) explored the molecular docking of a similar compound. This study is important for predicting the interaction of the compound with biological targets, which is useful in drug design and discovery (Lakshminarayana et al., 2018).
5. Antimicrobial Activity Evaluation
Ali and Yar (2007) synthesized novel derivatives and evaluated their antimycobacterial activities. This kind of research is essential for discovering new treatments for bacterial infections (Ali & Yar, 2007).
安全和危害
The safety data sheet for this compound can be viewed and downloaded for free at Echemi.com4. However, the specific safety and hazard information is not provided in the sources I found.
未来方向
The future directions for this compound are not specified in the sources I found. However, it’s noted that this compound has various properties and applications in scientific experiments1.
Please note that this information is based on the available sources and there might be more comprehensive and updated information out there. Always refer to the most recent and reliable sources when dealing with chemicals.
属性
IUPAC Name |
(4-chlorophenyl)-(4-pyrrolidin-3-yloxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2.ClH/c18-14-5-1-12(2-6-14)17(20)13-3-7-15(8-4-13)21-16-9-10-19-11-16;/h1-8,16,19H,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHKRWGIYXTTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



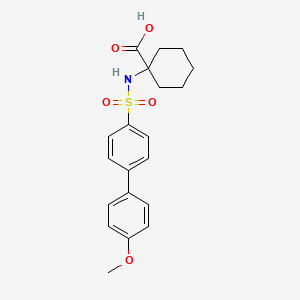
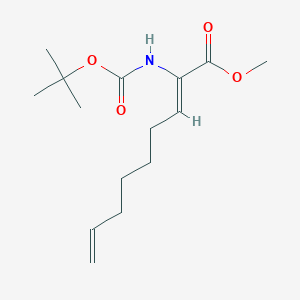
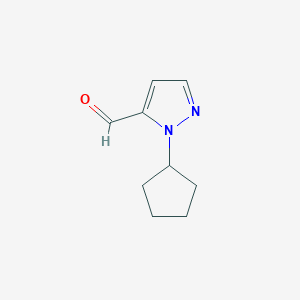
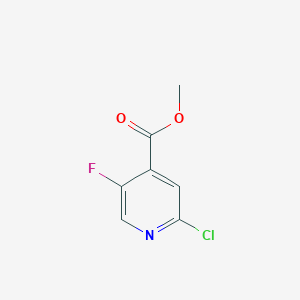

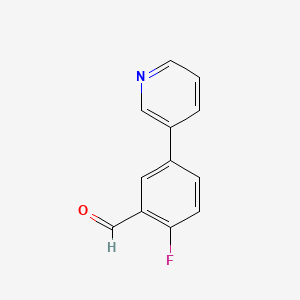
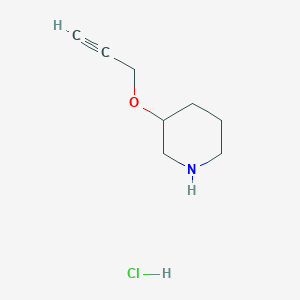
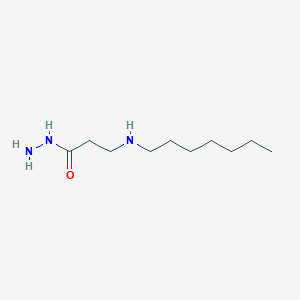

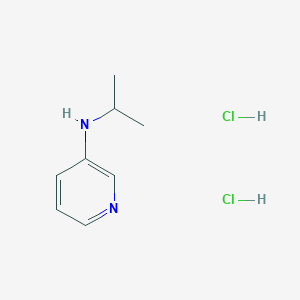
![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)
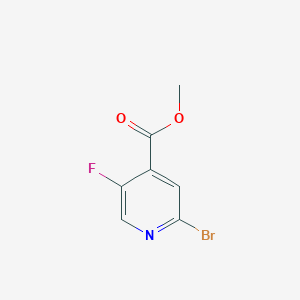
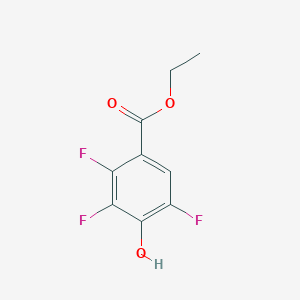
![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)